molecular formula C11H7BrClNOS B2529577 N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide CAS No. 330677-98-0

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2529577
CAS No.: 330677-98-0
M. Wt: 316.6
InChI Key: UVLJHUDRCPJONX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromophenyl group and a chlorothiophene moiety, making it a valuable molecule in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide typically involves the reaction of 4-bromoaniline with 5-chlorothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. Purification of the product is achieved through techniques like recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution and electrophiles like halogens for electrophilic substitution.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted thiophene derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiol derivatives.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Similar structure with a thiazole ring instead of a thiophene ring.

    N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Contains a sulfonyl group and a benzoyl moiety.

    4-bromophenyl 4-bromobenzoate: Contains two bromophenyl groups linked by a benzoate ester

Uniqueness

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is unique due to its specific combination of a bromophenyl group and a chlorothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNOS/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLJHUDRCPJONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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